2-(Benzylthio)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone
Description
2-(Benzylthio)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone is a sulfur-containing β-keto-sulfone derivative characterized by a benzylthio (S-CH₂C₆H₅) group at position 2, a cyclohexylsulfonyl (SO₂-cyclohexyl) substituent on an azetidine (four-membered nitrogen heterocycle), and an ethanone moiety. The azetidine ring introduces conformational strain, which may enhance reactivity or binding specificity, while the sulfonyl group contributes to polarity and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-benzylsulfanyl-1-(3-cyclohexylsulfonylazetidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S2/c20-18(14-23-13-15-7-3-1-4-8-15)19-11-17(12-19)24(21,22)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPOVNRTPSMZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride under basic conditions.
Attachment of the Benzylthio Group: The final step involves the thiolation of the intermediate compound with benzylthiol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
2-(Benzylthio)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the cyclohexylsulfonyl group could influence the compound’s solubility and membrane permeability. The azetidine ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related β-keto-sulfones or sulfur-containing derivatives:
Physicochemical Properties
- Solubility : The target’s cyclohexylsulfonyl group likely enhances lipophilicity compared to the benzothiazole derivative, which may favor membrane permeability in drug design.
- Stability : The azetidine ring’s strain may reduce thermal stability relative to larger heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
